molecular formula C19H21N5O3S B2550538 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1105204-42-9

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2550538
CAS No.: 1105204-42-9
M. Wt: 399.47
InChI Key: HXJQSECYQQQMMZ-UHFFFAOYSA-N
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Description

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural motifs to the one are often synthesized through reactions involving amino pyrazole or pyrazolo[1,5-a]pyrimidine derivatives. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidines has been explored. These syntheses involve reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile, demonstrating the versatility of such structures in chemical synthesis (Hassan, Hafez, & Osman, 2014). These methodologies could potentially be adapted for the synthesis and exploration of the specific applications of the compound .

Biological Activities

The presence of pyrazole and indole moieties in molecules often confers significant biological activity, making them valuable in medicinal chemistry and drug design. For example, novel pyrazole-indole hybrids have been designed, synthesized, and evaluated for their anticancer activities. Compounds showing promising in vitro cytotoxicity against various human cancer cell lines highlight the potential therapeutic applications of such molecular frameworks (Hassan et al., 2021). This suggests that the compound , with its complex structure incorporating both pyrazole and indole units, could also possess notable biological activities worthy of exploration.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Compounds with similar structures can have similar safety profiles, but this is not always the case .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-7-6-20-17(25)9-24-18(14-10-28-11-16(14)23-24)22-19(26)13-8-21-15-5-3-2-4-12(13)15/h2-5,8,21H,6-7,9-11H2,1H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJQSECYQQQMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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